
3,5-Dibr-tyr1 leucine enkephalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibr-tyr1 leucine enkephalin is a synthetic derivative of the naturally occurring opioid peptide leucine enkephalin. This compound is characterized by the substitution of bromine atoms at the 3 and 5 positions of the tyrosine residue. Leucine enkephalin itself is an endogenous opioid peptide neurotransmitter found in the brains of many animals, including humans. It plays a crucial role in modulating pain and other physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibr-tyr1 leucine enkephalin involves multiple steps, starting with the bromination of tyrosine to introduce bromine atoms at the 3 and 5 positions. This is followed by the coupling of the modified tyrosine with other amino acids to form the enkephalin peptide. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as carbodiimides to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibr-tyr1 leucine enkephalin can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to remove the bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines can be used to replace the bromine atoms under mild conditions.
Major Products Formed
Oxidation: Formation of brominated tyrosine derivatives.
Reduction: Formation of de-brominated leucine enkephalin.
Substitution: Formation of substituted tyrosine derivatives.
Scientific Research Applications
3,5-Dibr-tyr1 leucine enkephalin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of bromination on peptide structure and function.
Biology: Investigated for its role in modulating pain and other physiological processes.
Medicine: Explored for its potential therapeutic applications in pain management and other conditions.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
3,5-Dibr-tyr1 leucine enkephalin exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. The bromination of the tyrosine residue enhances its binding affinity and selectivity for these receptors. Upon binding, the compound activates the opioid receptors, leading to the inhibition of pain signals and modulation of other physiological processes. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved include the inhibition of adenylate cyclase and the activation of potassium channels.
Comparison with Similar Compounds
Similar Compounds
Leucine enkephalin: The natural form of the peptide without bromination.
Methionine enkephalin: Another endogenous opioid peptide with a methionine residue instead of leucine.
3,5-Dibr-tyr1 methionine enkephalin: A brominated derivative of methionine enkephalin.
Uniqueness
3,5-Dibr-tyr1 leucine enkephalin is unique due to the presence of bromine atoms at the 3 and 5 positions of the tyrosine residue. This modification enhances its binding affinity and selectivity for opioid receptors, making it a valuable tool for studying the structure-activity relationships of opioid peptides and for developing new therapeutic agents.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35Br2N5O7/c1-15(2)8-22(28(41)42)35-27(40)21(12-16-6-4-3-5-7-16)34-24(37)14-32-23(36)13-33-26(39)20(31)11-17-9-18(29)25(38)19(30)10-17/h3-7,9-10,15,20-22,38H,8,11-14,31H2,1-2H3,(H,32,36)(H,33,39)(H,34,37)(H,35,40)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBCIUIAEWGNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35Br2N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
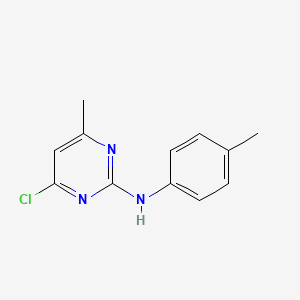

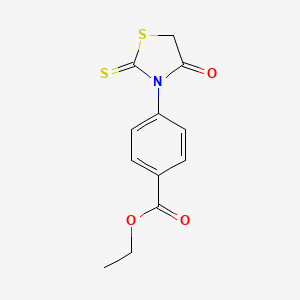
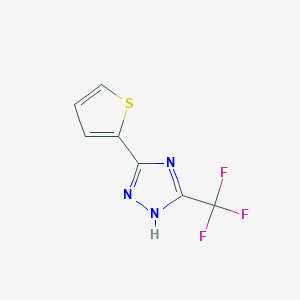

![(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12110152.png)
![6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine](/img/structure/B12110160.png)

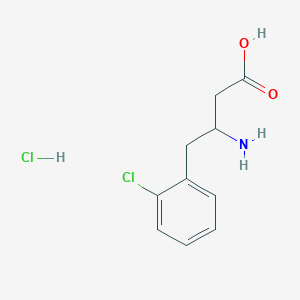


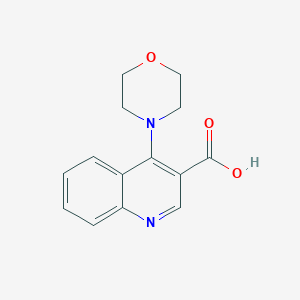
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)
![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12110217.png)
